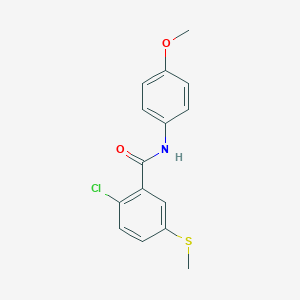![molecular formula C15H24N2O4S2 B299667 N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299667.png)
N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide, also known as MRS2578, is a selective and potent antagonist of the P2Y6 receptor. P2Y6 receptor is a member of the purinergic receptor family and is involved in various physiological processes such as inflammation, immune response, and neurotransmission. MRS2578 has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide selectively blocks the P2Y6 receptor, which is involved in immune response and inflammation. The P2Y6 receptor is activated by uridine diphosphate (UDP), which is released from damaged cells and tissues. Activation of the P2Y6 receptor leads to the release of pro-inflammatory cytokines and chemokines, which contribute to inflammation and tissue damage. By blocking the P2Y6 receptor, this compound inhibits the release of these pro-inflammatory mediators and reduces inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models of inflammatory bowel disease, this compound has been shown to reduce inflammation, improve intestinal barrier function, and reduce oxidative stress. In animal models of asthma, this compound has been shown to reduce airway inflammation, mucus production, and airway hyperresponsiveness. In cancer, this compound has been shown to inhibit the growth and metastasis of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide is its selectivity for the P2Y6 receptor, which allows for specific targeting of this receptor without affecting other purinergic receptors. This selectivity also allows for the study of the specific role of the P2Y6 receptor in various physiological and pathological processes. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide. One area of interest is the potential therapeutic applications of this compound in other diseases such as neurodegenerative diseases and cardiovascular diseases. Another area of interest is the development of more potent and selective P2Y6 receptor antagonists for clinical use. Additionally, the study of the molecular mechanisms underlying the effects of this compound on the P2Y6 receptor can provide insights into the role of this receptor in various physiological and pathological processes.
Méthodes De Synthèse
N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide can be synthesized by the reaction of 2,4-dimethyl-3-nitrobenzenesulfonyl chloride with cyclohexylamine and then treating the resulting product with methylsulfonyl chloride. The final product is obtained by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as inflammatory bowel disease, asthma, and cancer. Inflammatory bowel disease is a chronic inflammatory disorder of the gastrointestinal tract, and this compound has been shown to reduce inflammation in animal models of this disease. Similarly, this compound has been shown to reduce airway inflammation and hyperresponsiveness in animal models of asthma. In cancer, this compound has been shown to inhibit the growth and metastasis of various cancer cell lines.
Propriétés
Formule moléculaire |
C15H24N2O4S2 |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
N-cyclohexyl-3-(methanesulfonamido)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H24N2O4S2/c1-11-9-10-14(12(2)15(11)17-22(3,18)19)23(20,21)16-13-7-5-4-6-8-13/h9-10,13,16-17H,4-8H2,1-3H3 |
Clé InChI |
OLMWLMYXKNDDNV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2CCCCC2)C)NS(=O)(=O)C |
SMILES canonique |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2CCCCC2)C)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299584.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-N-mesitylacetamide](/img/structure/B299587.png)

![2-bromo-N-dibenzo[b,d]furan-3-yl-4,5-dimethoxybenzenesulfonamide](/img/structure/B299590.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B299592.png)



![N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B299603.png)

![3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B299605.png)

![N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B299610.png)
![N-{4-ethoxy-2-[(2-naphthylsulfonyl)amino]phenyl}-2-hydroxypropanamide](/img/structure/B299611.png)
